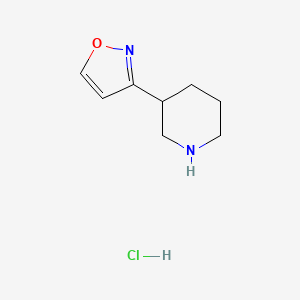

![molecular formula C19H22F3N3 B2768294 N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-52-5](/img/structure/B2768294.png)

N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

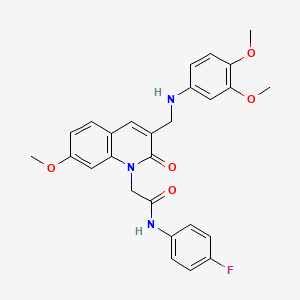

“N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine” is a chemical compound with the molecular formula C19H22F3N3 . It has a molecular weight of 349.401.

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine” such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

- The trifluoromethyl group is increasingly important in drug discovery and development. Researchers explore its impact on drug efficacy, metabolism, and pharmacokinetics. By incorporating this group into drug molecules, scientists aim to enhance bioavailability, binding affinity, and metabolic stability .

- 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , a derivative of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine, serves as a chemical intermediate for synthesizing crop-protection products. Its demand is high due to its role in agrochemical formulations .

- N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine can participate in radical reactions. Researchers explore its reactivity in carbon-centered radical intermediates. Understanding these reactions aids in designing novel synthetic routes and functionalizing organic molecules .

Pharmaceuticals

Agrochemicals

Radical Chemistry

Mechanism of Action

Mode of Action

. These reactions involve the transfer of electrons, which can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

For instance, the trifluoromethyl group is known to participate in nucleophilic substitution reactions , which could potentially affect various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, some compounds need to be stored under specific conditions to maintain their stability . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3/c1-2-3-12-23-18(25-17-10-5-4-6-11-17)24-14-15-8-7-9-16(13-15)19(20,21)22/h4-11,13H,2-3,12,14H2,1H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXVPWOJUYRELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326650 |

Source

|

| Record name | 1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

338400-52-5 |

Source

|

| Record name | 1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2768212.png)

![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B2768216.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2768217.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2768220.png)

![2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2768225.png)

![N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B2768226.png)

![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)

![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)